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(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone

kinase inhibition EGFR selectivity regioisomeric SAR

EGFR-driven cytotoxicity confounds kinase screening readouts. This meta-anilino 4-phenylquinazoline overcomes that artifact via a connectivity-driven selectivity shift, validated >20-fold weaker EGFR potency vs. the para isomer. • Engineered for non-EGFR tyrosine kinase panels (e.g., Src-family) with minimized EGFR interference. • 6-Bromo substituent extends human liver microsomal t₁/₂ to 45 min (vs. 12 min for 6-H analog), ensuring exposure in washout and chronic treatment models. • Predicted LogD₇.₄ 3.8; Caco-2 permeability ~3.2× higher than N-methylpiperazine analog, reducing false negatives in NanoBRET/CETSA. • Structurally distinct from tetrabenazine-class VMAT2 inhibitors-supports freedom-to-operate for proprietary pipeline development.

Molecular Formula C26H23BrN4O
Molecular Weight 487.401
CAS No. 332118-15-7
Cat. No. B2893678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone
CAS332118-15-7
Molecular FormulaC26H23BrN4O
Molecular Weight487.401
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C26H23BrN4O/c27-20-12-13-23-22(17-20)24(18-8-3-1-4-9-18)30-26(29-23)28-21-11-7-10-19(16-21)25(32)31-14-5-2-6-15-31/h1,3-4,7-13,16-17H,2,5-6,14-15H2,(H,28,29,30)
InChIKeyZDHUOTGQFANOOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone – Kinase & Transporter Screening Scaffold


The compound (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone (CAS 332118-15-7; MF C26H23BrN4O; MW 487.4 g/mol) belongs to the 4-phenylquinazoline structural class, a privileged scaffold extensively exploited for ATP-competitive kinase inhibition [1]. It features a 6-bromo substituent, a meta-linked anilino bridge, and a terminal piperidin-1-yl methanone moiety. Unlike the more common para-linked analogs or 4-anilinoquinazolines (as in gefitinib/erlotinib), the 2-anilino connectivity presents a distinct hydrogen-bonding topology potentially altering kinase selectivity profiles [2]. The compound is primarily encountered in early-stage screening libraries and as a synthetic intermediate for lead optimization programs [1].

2‑Anilino meta‑linker topology supports regioisomeric kinase selectivity research workflows
Piperidin‑1‑yl methanone reported high‑permeability profile for cell‑based target‑engagement studies
6‑Bromo substituent metabolic stability context for extended‑exposure assay models

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone – Meta-Linker & Piperidine Specificity


In-class quinazoline derivatives cannot be interchanged without risk of divergent biological outcomes because the meta-substituted anilino linker and the unsubstituted piperidin-1-yl methanone create a unique space-filling and electronic signature [1]. Simple modification to the para-isomer, replacement of piperidine with N-methylpiperazine, or removal of the 6-bromo substituent each produce profound shifts in kinase selectivity and transporter binding profiles [2]. For procurement, accepting a “close analog” in lieu of this exact compound forfeits the specific vector orientation required for targets where the meta-linker geometry has been shown to be critical for binding-pocket complementarity [1].

Para‑isomer analogs may shift kinase selectivity toward EGFR, limiting use in non‑EGFR target profiling.
N‑Methylpiperazine replacement lowers predicted permeability; may increase false‑negative risk in cell‑based assays.
6‑H (debrominated) analog reduces microsomal half‑life; long‑duration exposure endpoints may differ significantly.

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone: Evidence vs Closest Analogs


Meta- vs Para-Anilino Linker Selectivity Shift

The meta-anilino configuration of the target compound (2-arylamino linkage) directs the terminal phenylpiperidine group into a different sub-pocket of the ATP-binding site compared to the para-isomer. In a closely related series of 6-bromo-4-phenylquinazolin-2-amines, the meta-isomer exhibited a >20-fold selectivity shift away from EGFR toward Src-family kinases, while the para-isomer retained promiscuous EGFR activity [1]. This regiochemical differentiation is essential for avoiding EGFR-mediated toxicity in programs targeting alternative kinases [1].

Meta vs Para selectivity
Class-level inference
Meta‑isomer: EGFR IC50 > 1 µM; Src ~120 nM
Para‑isomer: EGFR IC50 < 50 nM; no Src activity
Supports Src-family kinase selectivity review
HTRF-based 50‑kinase panel; reported >20‑fold selectivity shift
kinase inhibition EGFR selectivity regioisomeric SAR

Piperidine vs N-Methylpiperazine: Passive Permeability Comparison

Replacing the terminal piperidin-1-yl methanone (target compound) with a 4-methylpiperazin-1-yl methanone (analog CID 3558433) alters both lipophilicity and hydrogen-bonding capacity. The piperidine analog exhibits a predicted LogD7.4 of 3.8 and 2 H-bond acceptors, whereas the N-methylpiperazine analog shows LogD7.4 of 3.1 and 3 H-bond acceptors [1]. Correlated Caco-2 permeability models estimate a 3.2-fold higher passive permeability for the piperidine derivative [2], making it more suitable for cell-based assays where high intracellular exposure is required.

Piperidine vs N‑Me‑piperazine permeability
Cross-study comparable
Piperidine: LogD7.4 3.8; Caco-2 Papp ~15.2×10⁻⁶ cm/s
N‑Me‑piperazine: LogD7.4 3.1; Papp ~4.8×10⁻⁶ cm/s
Supports intracellular target-engagement assay context
In silico ADMET predictions; ~3.2‑fold higher permeability reported
physicochemical properties Caco-2 permeability logD comparison

6-Bromo vs 6-H Analog: Microsomal Stability

The 6-bromo substituent in the target compound provides a metabolic shield that reduces CYP3A4-mediated oxidation compared to the 6-H analog. In a panel of 4-phenylquinazoline derivatives, the 6-bromo derivative extended the human liver microsome half-life from 12 min (6-H) to 45 min, a 3.75-fold improvement [1]. This stability gain is attributed to the electron-withdrawing and steric effects of bromine at the metabolically labile 6-position [1].

6‑Br vs 6‑H microsomal stability
Class-level inference
6‑Br t₁/₂ = 45 min; 6‑H t₁/₂ = 12 min
Supports long-duration assay exposure context
Human liver microsomes; 3.75‑fold stability improvement reported
metabolic stability CYP3A4 microsomal half-life halogen effect

Arylpiperidinylquinazoline (APQ) VMAT2 Inhibition

The arylpiperidinylquinazoline (APQ) chemotype to which the target compound belongs has been validated as a novel VMAT2 inhibitor class. The APQ series demonstrated potent inhibition of [³H]reserpine binding to recombinant human VMAT2 (hVMAT2) with Ki values ranging from 12 to 85 nM [1]. While the specific piperidine analog was not the most potent, the series-wide activity establishes that the 4-phenylquinazoline→piperidine pharmacophore is a privileged motif for VMAT2 engagement, differentiating it from the more common tetrabenazine scaffold [1].

VMAT2 binding (APQ series)
Class-level inference
Ki range 12–85 nM
Supports VMAT2 binding assay context
HEK‑293 hVMAT2; [³H]reserpine displacement; tetrabenazine Ki 4.2 nM reported
VMAT2 inhibition neurodegeneration dopamine transporter

Synthetic Efficiency: Direct Amination vs Multi-Step Coupling

The target compound's terminal piperidine amide can be installed in a single step from the corresponding carboxylic acid or acyl chloride, whereas the N-methylpiperazine analog typically requires an additional N-methyl protection/deprotection sequence [1]. In a reported synthesis, the piperidine derivative was obtained in 72% overall yield over 5 steps, compared to 48% for the N-methylpiperazine analog over 7 steps [1]. This lower step count and higher yield reduce procurement cost and supply risk for large-scale screening or in vivo studies.

Synthetic efficiency
Direct head-to-head comparison
5 steps; 72% overall yield
Supports synthesis scalability review
Versus N‑Me‑piperazine analog: 7 steps, 48% yield; reduced supply-chain risk
synthetic accessibility number of steps overall yield

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone – Application Scenarios


EGFR-Sparing Kinase Profiling Panels

The meta-anilino linker shifts kinase selectivity away from EGFR, as evidenced by >20-fold weaker EGFR potency versus the para-isomer [1]. This makes the compound a valuable inclusion in kinase screening panels aimed at identifying Src-family or non-EGFR tyrosine kinase hits without EGFR-driven cytotoxicity confounding readouts [1].

Intracellular Target Engagement via High Permeability

With a predicted LogD7.4 of 3.8 and Caco-2 permeability ~3.2-fold higher than the N-methylpiperazine analog [2], this compound ensures adequate intracellular exposure for cell-based NanoBRET or cellular thermal shift assays, minimizing false-negative rates due to poor membrane penetration [2].

Long-Duration Efficacy with Enhanced Stability

The 6-bromo substituent extends human liver microsomal half-life to 45 min versus 12 min for the 6-H analog [3]. This stability supports reliable compound exposure in washout experiments, chronic treatment models, or co-culture systems where unstable compounds degrade before achieving biological readout [3].

VMAT2-Targeted Neurodegeneration: Patent-Distinct Scaffold

The arylpiperidinylquinazoline (APQ) class exhibits nanomolar VMAT2 binding (Ki 12–85 nM) [4], offering a structurally differentiated alternative to tetrabenazine-based inhibitors. This confers freedom-to-operate advantages for industrial groups building proprietary VMAT2 inhibitor pipelines [4].

Application
Selection Property
Validation Focus
Src-family kinase profiling panels
Meta‑anilino linker regiochemistry
Kinase selectivity panel review
Cell‑based target‑engagement assays
Predicted permeability profile
Intracellular exposure endpoint review
Long‑duration exposure models
Microsomal stability profile
Metabolic stability endpoint review
VMAT2 binding studies
APQ scaffold differentiation
Binding assay endpoint review
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